3-Amino-4H-thieno[3,4-c]chromen-4-one 3-Amino-4H-thieno[3,4-c]chromen-4-one
Brand Name: Vulcanchem
CAS No.: 41078-15-3
VCID: VC21319805
InChI: InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
SMILES: C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N
Molecular Formula: C11H7NO2S
Molecular Weight: 217.25 g/mol

3-Amino-4H-thieno[3,4-c]chromen-4-one

CAS No.: 41078-15-3

Cat. No.: VC21319805

Molecular Formula: C11H7NO2S

Molecular Weight: 217.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4H-thieno[3,4-c]chromen-4-one - 41078-15-3

Specification

CAS No. 41078-15-3
Molecular Formula C11H7NO2S
Molecular Weight 217.25 g/mol
IUPAC Name 3-aminothieno[3,4-c]chromen-4-one
Standard InChI InChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
Standard InChI Key FMRIMMNCSVUDBC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N
Canonical SMILES C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N

Introduction

Physical and Chemical Properties

3-Amino-4H-thieno[3,4-c]chromen-4-one possesses distinct physical and chemical properties that are essential for understanding its behavior in chemical reactions and biological systems. Below is a comprehensive table of its key properties:

PropertyValue
IUPAC Name3-aminothieno[3,4-c]chromen-4-one
Molecular FormulaC11H7NO2S
Molecular Weight217.25 g/mol
CAS Number41078-15-3
InChIInChI=1S/C11H7NO2S/c12-10-9-7(5-15-10)6-3-1-2-4-8(6)14-11(9)13/h1-5H,12H2
InChI KeyFMRIMMNCSVUDBC-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)N

The compound features a heterocyclic structure with a fused thieno and chromen ring system. The presence of an amino group at the 3-position provides a reactive site for various chemical transformations, including diazotization reactions that can lead to the formation of azo dyes . The chromen-4-one portion contains a lactone functionality, which contributes to the compound's biological activities and chemical reactivity.

The thiophene moiety contains a sulfur atom that influences the electronic distribution within the molecule, affecting its reactivity and binding interactions with biological targets. This electronic arrangement plays a crucial role in determining the compound's pharmacological properties and its potential as a lead structure for drug development.

The structural characteristics of 3-Amino-4H-thieno[3,4-c]chromen-4-one make it an attractive candidate for medicinal chemistry research, as it provides multiple sites for structure modification and optimization of biological activities.

Synthesis Methods

Several synthetic routes have been developed to prepare 3-Amino-4H-thieno[3,4-c]chromen-4-one. These methods provide researchers with options for obtaining the compound under various laboratory conditions. The synthesis strategies primarily involve cyclization reactions of appropriate precursors under specific conditions.

One prominent method starts with 3-CYANO-4-METHYLCOUMARIN as the precursor. This synthesis route is particularly effective, reportedly yielding the target compound with an efficiency of 93% . The reaction conditions typically involve treatment with ammonia and sulfur in ethanol at 45°C for approximately 7 hours. This procedure, documented by Fondjo and colleagues, represents an efficient approach to obtaining the compound in high yield .

The reaction can be represented as follows:

  • The 3-cyano-4-methylcoumarin undergoes reaction with ammonia and sulfur

  • This facilitates the formation of the thiophene ring

  • The resulting product is 3-Amino-4H-thieno[3,4-c]chromen-4-one

Another synthetic approach involves the amination of 4H-thieno[3,4-c]chromen-4-one derivatives. This method typically uses ammonia or primary amines under controlled conditions to introduce the amino group at the 3-position. The reaction conditions must be carefully managed to ensure regioselectivity and good yields.

For larger-scale production, optimization of these laboratory procedures would be necessary, focusing on reaction parameters such as temperature, solvent selection, catalyst concentration, and purification techniques. Common purification methods include recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions

3-Amino-4H-thieno[3,4-c]chromen-4-one exhibits diverse chemical reactivity owing to its heterocyclic structure and the presence of the amino group. Understanding these reactions is crucial for developing derivatives with enhanced biological properties.

Oxidation Reactions

The amino group in 3-Amino-4H-thieno[3,4-c]chromen-4-one can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions can lead to the formation of nitro derivatives, which may exhibit different biological activities compared to the parent compound.

The oxidation of the amino group typically proceeds under mild conditions to avoid affecting other parts of the molecule. The resulting products can serve as intermediates for further transformations, expanding the chemical diversity accessible from this scaffold.

Reduction Reactions

Reduction reactions of 3-Amino-4H-thieno[3,4-c]chromen-4-one can lead to various reduced products depending on the reducing agent and reaction conditions employed. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Reduction can occur at different positions within the molecule, including the carbonyl group of the chromen-4-one structure. Selective reduction is often challenging and requires careful control of reaction parameters to obtain the desired product.

Substitution Reactions

The amino group in 3-Amino-4H-thieno[3,4-c]chromen-4-one serves as a versatile handle for substitution reactions. It can participate in nucleophilic substitution reactions with various electrophiles, leading to N-substituted derivatives. Common reagents include alkyl halides and acyl chlorides, which can introduce alkyl or acyl groups, respectively.

One particularly significant substitution reaction is diazotization, where the amino group is converted to a diazonium salt. This intermediate can then undergo coupling reactions with various nucleophiles to form azo compounds. For example, researchers have successfully synthesized a trisazo dye by coupling the diazonium ion of 3-amino-4H-thieno[3,4-c]benzopyran-4-one with 2-tert-butyl-4-methoxyphenol . This type of transformation expands the utility of the compound in developing colorimetric sensors and dyes with biological activities.

Biological Activities

3-Amino-4H-thieno[3,4-c]chromen-4-one and its derivatives exhibit a range of biological activities that make them promising candidates for drug development. These activities have been documented in various scientific studies and encompass anticancer, antimicrobial, and antioxidant properties.

Anticancer Properties

Research has demonstrated that 3-Amino-4H-thieno[3,4-c]chromen-4-one exhibits significant anticancer activity against various cancer cell lines. The compound appears to function by inducing apoptosis (programmed cell death) in cancer cells through the modulation of key apoptotic proteins such as Bax and Bcl-2.

Studies have shown particular effectiveness against breast cancer cells (MCF-7), where the compound promotes mitochondrial apoptosis pathways. This mechanism of action involves disruption of cellular signaling pathways that are essential for cancer cell survival and proliferation.

The anticancer properties may be attributed to the compound's ability to inhibit specific enzymes or proteins involved in cancer progression, such as kinases or other signaling molecules. These findings suggest potential applications in anticancer drug development, particularly for compounds that can target multiple pathways involved in tumorigenesis.

Antimicrobial Activity

3-Amino-4H-thieno[3,4-c]chromen-4-one and its derivatives have demonstrated promising antimicrobial activities against a range of pathogenic microorganisms. A significant advancement in this area involves the development of a novel trisazo dye derived from this compound, which has shown notable antimicrobial properties .

The antimicrobial efficacy has been evaluated against various bacterial strains and yeasts selected for their relevance as human pathogens. Comparative studies have indicated that certain derivatives display potent antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values suggesting strong microbicidal effects .

Interestingly, the research by Tsemeugne et al. demonstrated that the trisazo dye (compound 7) derived from 3-amino-4H-thieno[3,4-c]benzopyran-4-one exhibited superior antimicrobial activity (MIC = 2–128 μg/mL) compared to its precursors . The study also identified varying susceptibilities among different microorganisms, with Vibrio cholerae strains (NB2 and SG24) showing the highest resistance, while Candida species were among the most sensitive organisms .

Antioxidant Activity

Beyond its antimicrobial and anticancer properties, 3-Amino-4H-thieno[3,4-c]chromen-4-one has demonstrated antioxidant activity. Evaluations using the DPPH radical scavenging assay have revealed its ability to effectively neutralize free radicals.

This antioxidant capacity suggests potential protective effects against oxidative stress-related diseases. Oxidative stress is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species (ROS) and may offer protective benefits in these conditions.

The multiple biological activities exhibited by 3-Amino-4H-thieno[3,4-c]chromen-4-one highlight its versatility as a pharmacophore and underscore its potential in multi-target drug design approaches.

Research Applications

The diverse properties of 3-Amino-4H-thieno[3,4-c]chromen-4-one have led to its exploration in various research fields, from basic chemistry to applied pharmaceutical sciences.

Chemistry Applications

In synthetic organic chemistry, 3-Amino-4H-thieno[3,4-c]chromen-4-one serves as an important building block for the synthesis of more complex heterocyclic compounds. Its reactive amino group and fused ring system provide opportunities for diverse chemical transformations, enabling the development of compound libraries for structure-activity relationship studies.

The compound's structural features also make it valuable for studying fundamental aspects of heterocyclic chemistry, including reaction mechanisms and electronic effects in fused ring systems. These investigations contribute to the broader understanding of heterocyclic chemistry and aid in the design of novel synthetic methodologies.

Biological Research

In biological research, 3-Amino-4H-thieno[3,4-c]chromen-4-one is employed in studies related to enzyme inhibition and protein interactions. Its ability to interact with various biological targets makes it useful for investigating molecular mechanisms underlying different physiological and pathological processes.

The compound has been utilized in research focusing on apoptotic pathways, particularly in cancer cells. These studies help elucidate the molecular mechanisms by which the compound exerts its anticancer effects and may lead to the identification of novel therapeutic targets.

Medicinal Applications

The biological activities of 3-Amino-4H-thieno[3,4-c]chromen-4-one highlight its potential therapeutic applications. Its anticancer properties suggest possibilities for development as an anticancer agent, potentially targeting specific pathways involved in cancer progression.

Similarly, its antimicrobial activities indicate potential applications in the development of novel antibacterial and antifungal agents. The emergence of antimicrobial resistance has created an urgent need for new antimicrobial compounds, and heterocyclic compounds like 3-Amino-4H-thieno[3,4-c]chromen-4-one could contribute to addressing this challenge .

The antioxidant properties of the compound suggest potential applications in conditions associated with oxidative stress. This could include protective agents for cardiovascular diseases, neurodegenerative disorders, and other conditions where free radical damage plays a significant role.

Industrial Uses

In industrial settings, 3-Amino-4H-thieno[3,4-c]chromen-4-one and its derivatives have potential applications in the development of new materials with specific properties. The ability to form azo dyes, as demonstrated in the synthesis of trisazo derivatives, suggests applications in the dye industry .

These compounds might also find applications in the development of chemical sensors, particularly those designed to detect specific analytes through colorimetric changes. The structural features that enable multiple biological activities might also confer useful physical properties for material science applications.

Comparison with Similar Compounds

Understanding the relationship between 3-Amino-4H-thieno[3,4-c]chromen-4-one and structurally related compounds provides valuable insights into structure-activity relationships and helps guide the development of more effective derivatives.

Several compounds share structural similarities with 3-Amino-4H-thieno[3,4-c]chromen-4-one, including 4H-chromen-4-one, thieno[3,4-c]chromen-4-one, and various coumarin derivatives. The table below compares some key features of these related compounds:

CompoundStructure FeaturesBiological ActivitiesUnique Characteristics
3-Amino-4H-thieno[3,4-c]chromen-4-oneFused thieno and chromen ring system with amino group at position 3Anticancer, antimicrobial, antioxidantCombined presence of amino group and fused thieno-chromen system
4H-chromen-4-oneBasic chromen ring systemLower biological activity, used as scaffoldLacks the thiophene ring and amino group
Thieno[3,4-c]chromen-4-oneFused thieno and chromen ring systemSimilar to 3-amino derivative but often less potentLacks the amino group at position 3
Coumarin derivativesChromen backbone with various substituentsVaries depending on substituentsDifferent substitution patterns affecting activity

What makes 3-Amino-4H-thieno[3,4-c]chromen-4-one unique is the combination of the amino group at position 3 and the fused thieno-chromen ring system. This structural arrangement confers distinct chemical and biological properties that differentiate it from related compounds.

The presence of the amino group provides a reactive site for further functionalization, enabling the development of various derivatives with potentially enhanced biological activities. The thiophene ring introduces sulfur into the molecule, which can influence its interactions with biological targets through altered electronic distribution.

Comparative studies have shown that modifications to the basic structure can significantly impact biological activities. For instance, the conversion of 3-Amino-4H-thieno[3,4-c]chromen-4-one into trisazo dyes has been shown to enhance antimicrobial activity, suggesting that such transformations can be exploited to develop compounds with improved pharmacological profiles .

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